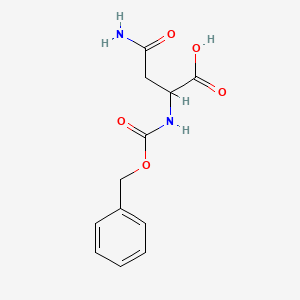

Z-DL-Asn-OH

Description

BenchChem offers high-quality Z-DL-Asn-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-DL-Asn-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289208 | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-96-3, 4474-86-6, 29880-22-6 | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ D-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of the Z-Group in Z-DL-Asn-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the benzyloxycarbonyl (Z or Cbz) group in the context of Z-DL-Asn-OH, a protected form of the amino acid asparagine. This document provides a comprehensive overview of its function, physicochemical properties, and detailed experimental protocols relevant to its application in peptide synthesis and other areas of chemical research.

The Core Function of the Z-Group

The primary and most critical role of the Z-group in Z-DL-Asn-OH is to act as a protecting group for the α-amino functionality of the DL-asparagine molecule. In the realm of organic synthesis, particularly in the stepwise construction of peptides, the amino group of one amino acid must be temporarily masked to prevent unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for amide bond formation. The Z-group, introduced by reacting the amino acid with benzyl chloroformate, effectively serves this purpose.

The Z-group is a urethane-type protecting group, which offers several advantages in chemical synthesis:

-

Stability: It is stable under a variety of reaction conditions, including those that are moderately acidic or basic, making it compatible with many synthetic transformations.

-

Ease of Introduction: The Z-group can be readily introduced to the amino group of asparagine.

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.

-

Controlled Deprotection: The Z-group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, which is a mild and efficient method.

Physicochemical Properties of Z-DL-Asn-OH

While specific experimental data for the racemic mixture Z-DL-Asn-OH is limited, the following tables summarize key physicochemical properties based on available information for the closely related Z-L-Asn-OH and general principles of protected amino acids.

Table 1: General Physicochemical Properties

| Property | Value/Description | Source(s) |

| Chemical Name | N-Benzyloxycarbonyl-DL-asparagine | N/A |

| Synonyms | Z-DL-Asn-OH, Cbz-DL-Asn-OH | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₅ | |

| Molecular Weight | 266.25 g/mol | |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 163-165 °C (for L-form) |

Table 2: Solubility Data (Qualitative)

| Solvent | Solubility | Source(s) |

| Hot Water | Almost transparent | N/A |

| Hot Methanol | Almost transparent | N/A |

| General Organic Solvents | Generally soluble in polar organic solvents like DMF and DCM, with solubility decreasing in less polar solvents. | N/A |

Table 3: Predicted Acid-Base Properties

| Parameter | Predicted Value | Notes |

| pKa (α-carboxyl group) | ~2-3 | The Z-group has a minor electronic effect on the carboxyl pKa. The pKa of the α-carboxyl group of asparagine is 2.02. |

| pKa (α-amino group) | Protected | The Z-group prevents the protonation of the α-amino group under typical acidic conditions used in peptide synthesis. The pKa of the α-amino group of asparagine is 8.80. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Z-DL-Asn-OH, its application in peptide synthesis, and the subsequent removal of the Z-protecting group.

Synthesis of Z-DL-Asn-OH

This protocol is adapted from established procedures for the N-protection of amino acids.

Objective: To synthesize N-benzyloxycarbonyl-DL-asparagine from DL-asparagine.

Materials:

-

DL-Asparagine

-

Acetone

-

Deionized Water

-

20% Sodium Carbonate Solution

-

Benzyl Chloroformate

-

4 M Hydrochloric Acid

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter or pH paper

-

Buchner Funnel and Filter Paper

Procedure:

-

Suspension Preparation: In a suitable reaction vessel, suspend 10 g of DL-asparagine in a mixture of 100 mL of water and 30 mL of acetone.

-

pH Adjustment: Cool the suspension to 0 °C using an ice bath and begin stirring. Adjust the pH of the mixture to between 8 and 9 by the dropwise addition of a 20% sodium carbonate solution.

-

Addition of Benzyl Chloroformate: While maintaining the temperature below 3 °C, slowly add 15 g of benzyl chloroformate to the reaction mixture over a period of 1-2 hours. Continuously monitor and maintain the pH between 8 and 9 by adding sodium carbonate solution as needed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (18-20 °C) and continue stirring for 10 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (DL-asparagine) is consumed.

-

Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 by the slow addition of 4 M hydrochloric acid. A white solid precipitate of Z-DL-Asn-OH will form.[1]

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum to yield the final product.[1]

Expected Yield: Approximately 90%.[1]

Peptide Coupling using Z-DL-Asn-OH

This protocol outlines a general procedure for the solution-phase coupling of Z-DL-Asn-OH to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).

Objective: To form a dipeptide by coupling Z-DL-Asn-OH with an amino acid ester.

Materials:

-

Z-DL-Asn-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine) solutions

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

Procedure:

-

Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add NMM (1.05 equivalents) dropwise. Stir for 15 minutes at 0 °C to liberate the free amine.

-

Carboxyl Component Activation: In a separate flask, dissolve Z-DL-Asn-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0 °C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for an additional 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Deprotection of the Z-Group

This protocol describes the removal of the Z-group by catalytic transfer hydrogenation.

Objective: To remove the benzyloxycarbonyl protecting group from the N-terminus of a Z-protected peptide.

Materials:

-

Z-protected peptide (e.g., Z-DL-Asn-Gly-OMe)

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate or a hydrogen source (e.g., hydrogen gas balloon)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.

-

Hydrogenation: If using ammonium formate, add it to the reaction mixture. If using hydrogen gas, flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas via a balloon. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving Z-DL-Asn-OH.

Caption: Workflow for the synthesis of Z-DL-Asn-OH.

Caption: General workflow for peptide coupling.

Caption: Workflow for Z-group deprotection.

References

A Technical Guide to Z-DL-Asn-OH: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of this compound, outlines a typical synthesis protocol, and illustrates its primary role in synthetic chemistry.

Core Chemical Properties and Structure

Z-DL-Asn-OH is a synthetic, protected amino acid derivative. The benzyloxycarbonyl ("Z") group serves as a crucial protecting group for the α-amino functionality of DL-asparagine, preventing unwanted side reactions during chemical synthesis, particularly in the field of peptide chemistry. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Structural Information

The chemical structure of Z-DL-Asn-OH features a benzyl carbamate moiety attached to the nitrogen atom of the amino acid asparagine.

Molecular Structure:

Caption: Chemical structure of Z-DL-Asn-OH.

Physicochemical Data

A summary of the key quantitative data for Z-DL-Asn-OH is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 29880-22-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | [1][5][6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 165 °C | [3][7] |

| Boiling Point | 580.6 ± 50.0 °C (Predicted) | [3][7] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Almost transparent in hot water | [7] |

| pKa | 3.77 ± 0.10 (Predicted) | [7] |

Experimental Protocols

The primary application of Z-DL-Asn-OH is as a building block in peptide synthesis. Below is a representative protocol for its synthesis, adapted from procedures for the L-isomer.[8]

Synthesis of N-α-Benzyloxycarbonyl-DL-asparagine

Materials:

-

DL-Asparagine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

1,4-Dioxane

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

Diethyl Ether

-

Water

Procedure:

-

Dissolve DL-asparagine in a 10% aqueous solution of sodium carbonate at 0 °C.

-

To this solution, add 1,4-dioxane followed by the dropwise addition of benzyl chloroformate.

-

The reaction mixture is stirred overnight at room temperature.

-

Following the stirring, the mixture is poured into water and extracted three times with diethyl ether to remove organic impurities.

-

The aqueous phase is then acidified with a 2N HCl aqueous solution until a white precipitate forms.

-

The precipitate, Z-DL-Asn-OH, is collected by filtration.

-

The collected solid is washed thoroughly with diethyl ether to yield the final product.

Applications in Peptide Synthesis

Z-DL-Asn-OH is a valuable reagent in solution-phase and solid-phase peptide synthesis (SPPS). The "Z" protecting group is stable under the basic conditions often used for the removal of Fmoc groups, offering orthogonality in synthetic strategies.[9] It is typically removed under reductive conditions, such as catalytic hydrogenation.[10]

General Workflow for Peptide Synthesis using Z-DL-Asn-OH

The following diagram illustrates a generalized workflow for the incorporation of a Z-protected amino acid, such as Z-DL-Asn-OH, into a growing peptide chain during solid-phase peptide synthesis.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Z-DL-Asn-OH.

Biological and Other Applications

While the primary utility of Z-DL-Asn-OH lies in synthetic chemistry, it is also used in various research contexts. It can serve as an intermediate in the synthesis of more complex molecules and has been investigated for its potential use in pharmaceutical research.[7] Additionally, as a derivative of a naturally occurring amino acid, it finds application in the synthesis of food additives.[7]

Safety Information

Z-DL-Asn-OH should be handled with appropriate laboratory safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.[7] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]

- 2. 29880-22-6 | CAS DataBase [m.chemicalbook.com]

- 3. Z-DL-ASPARAGINE CAS#: 29880-22-6 [amp.chemicalbook.com]

- 4. Cbz-DL-Asn-OH | 29880-22-6 [sigmaaldrich.com]

- 5. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Z-DL-Asn-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH) is a protected amino acid derivative utilized in the chemical synthesis of peptides. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, preventing unwanted reactions during peptide bond formation. As a racemic mixture, Z-DL-Asn-OH serves as a source for incorporating both L- and D-asparagine residues into a peptide chain. The inclusion of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation and potentially altering their biological activity.[1]

This technical guide provides a comprehensive overview of the physicochemical properties of Z-DL-Asn-OH, detailed experimental protocols for its use in peptide synthesis, and a discussion of key considerations, including the management of common side reactions and the implications of using a racemic mixture.

Physicochemical Properties of Z-DL-Asn-OH

A thorough understanding of the physicochemical properties of Z-DL-Asn-OH is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and storage conditions.

| Property | Value | Reference |

| Synonyms | Z-DL-Asn-OH, Carbobenzoxyasparagine, N-Carbobenzoxy-DL-asparagine, Cbz-DL-asparagine | [2] |

| CAS Number | 29880-22-6 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [2][4][5][6] |

| Molecular Weight | 266.25 g/mol | [2][5][7] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 165 °C | [5] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Storage | Store at 0 - 8 °C in a sealed, dry environment | [4] |

Core Principles of Peptide Synthesis with Z-DL-Asn-OH

The incorporation of Z-DL-Asn-OH into a peptide chain follows the fundamental principles of peptide synthesis, which involves the sequential coupling of protected amino acids. The Z-group on the N-terminus prevents self-polymerization during the activation of the free α-carboxyl group.[8] This allows for the formation of a peptide bond with the free amino group of another amino acid or peptide.

Key Considerations for Using a Racemic Mixture

The use of Z-DL-Asn-OH introduces a racemic center at the asparagine residue, resulting in the formation of a mixture of diastereomeric peptides. These diastereomers will have different physicochemical properties, which can be exploited for their separation.[9] High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful technique for the separation and analysis of such peptide diastereomers.[9][10][11]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Z-DL-Asn-OH in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is well-suited for the preparation of shorter peptides and for large-scale synthesis where purification of intermediates is feasible.[12]

Protocol: Coupling of Z-DL-Asn-OH using Carbodiimide Reagents

-

Preparation of the Amino Component: If the C-terminal amino acid is protected as an ester (e.g., methyl or ethyl ester) and is in the form of a hydrochloride salt, it must be neutralized to the free amine. Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq) and stir for 15-20 minutes at room temperature.

-

Activation of Z-DL-Asn-OH: In a separate flask, dissolve Z-DL-Asn-OH (1.0 eq) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF). Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled solution of activated Z-DL-Asn-OH, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 eq). Stir the mixture at 0°C for 30 minutes. Then, add the prepared free amine of the C-terminal amino acid ester. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea or diisopropylurea). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel or by recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers the advantage of simplified purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the resin-bound peptide.[13][14]

Protocol: Coupling of Z-DL-Asn-OH on a Solid Support

This protocol assumes the use of a standard resin, such as Rink Amide resin for peptide amides or Wang resin for peptide acids, within an Fmoc-based SPPS strategy where the final amino acid to be coupled is Z-protected.

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus of the resin-bound peptide is Fmoc-protected, perform deprotection by treating the resin with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Activation and Coupling: In a separate vessel, pre-activate Z-DL-Asn-OH (3 eq. relative to resin loading) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Alternatively, a carbodiimide/HOBt activation method can be used. Add the activated Z-DL-Asn-OH solution to the deprotected resin.

-

Reaction Monitoring and Washing: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). If the test is positive (indicating free amines), the coupling step can be repeated. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a method that is orthogonal to many other protecting groups used in peptide synthesis.[8][15]

Protocol: Catalytic Hydrogenolysis of the Z-Group

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid. Add a catalyst, typically 10% Palladium on carbon (Pd/C), at about 10-20% by weight of the peptide.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide. Further purification can be performed by HPLC if necessary.

Management of Side Reactions: Aspartimide Formation

A critical side reaction when incorporating asparagine or aspartic acid into a peptide sequence is the formation of a succinimide intermediate, known as aspartimide. This is particularly problematic under the basic conditions used for Fmoc deprotection in SPPS.[1] The formation of aspartimide can lead to two major undesired outcomes:

-

Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, which can lead to the conversion of the intended D- or L-asparagine to its opposite enantiomer.[1][16][17][18]

-

Formation of β-Peptides: The succinimide ring can be opened by nucleophilic attack at either the α- or β-carbonyl group, leading to the formation of a mixture of the desired α-peptide and the undesired β-peptide isomer.[1]

Strategies to Mitigate Aspartimide Formation:

-

Use of Side-Chain Protection: For Fmoc-based SPPS, using a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH (trityl), is highly recommended. The bulky trityl group sterically hinders the attack of the backbone amide on the side-chain carbonyl.[19]

-

Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can help to reduce the basicity and suppress aspartimide formation.[20]

-

Choice of Coupling Reagents: When using unprotected asparagine, avoiding carbodiimide-based coupling reagents can minimize dehydration of the side-chain amide to a nitrile, another potential side reaction.[19][21] Reagents like HATU or HBTU are often preferred.

Biological Relevance and Application Workflow

The incorporation of D-amino acids, such as D-asparagine, can have profound effects on the biological properties of a peptide. D-amino acid-containing peptides (DAACPs) have been identified in various organisms and are associated with a range of biological activities, including antimicrobial and neuronal functions.[10] In the central nervous system, D-amino acids like D-serine and D-aspartate act as neurotransmitters or neuromodulators.[22][23] Peptides containing D-asparagine may therefore have applications in the development of novel therapeutics targeting the nervous system.

Conclusion

Z-DL-Asn-OH is a valuable reagent for the introduction of both L- and D-asparagine residues into synthetic peptides. While its use necessitates careful consideration of the formation of diastereomeric products and the potential for aspartimide-related side reactions, the strategic incorporation of D-asparagine can yield peptides with enhanced stability and novel biological activities. By employing appropriate synthetic strategies, purification techniques, and analytical methods, researchers can effectively utilize Z-DL-Asn-OH to advance the fields of peptide chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 29880-22-6: Z-dl-asparagine | CymitQuimica [cymitquimica.com]

- 3. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Z-DL-ASPARAGINE CAS#: 29880-22-6 [amp.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Z-Asn-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 16. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Racemization of an asparagine residue during peptide deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. mdpi.com [mdpi.com]

- 23. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Benzyloxycarbonyl-DL-asparagine: A Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn) is a chemically modified form of the non-essential amino acid DL-asparagine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group enhances the compound's stability and utility in various biochemical and pharmaceutical applications.[1] This modification prevents unwanted side reactions during chemical synthesis, making Z-DL-Asn a crucial building block in peptide synthesis and a valuable tool in drug development and other research areas.[2][3] This technical guide provides an in-depth overview of the core applications of Benzyloxycarbonyl-DL-asparagine, focusing on its role in peptide synthesis, drug development, and its involvement in cellular signaling pathways.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Benzyloxycarbonyl-DL-asparagine is presented in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₄N₂O₅ | [3][4] |

| Molecular Weight | 266.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 163-165 °C | [5] |

| Purity | ≥ 98% (HPLC) | [4] |

| Solubility | Soluble in water and polar organic solvents. Almost transparent in hot water. | [1][6] |

| Storage Conditions | 0 - 8 °C, sealed in a dry environment. | [4][7] |

| CAS Number | 29880-22-6 | [4] |

Core Applications

Peptide Synthesis

The primary application of Benzyloxycarbonyl-DL-asparagine lies in peptide synthesis, where the Cbz group serves as a temporary protecting group for the α-amino functionality. This protection is essential to control the sequence of amino acid addition and prevent self-polymerization.

This protocol outlines a general solution-phase method for the synthesis of a dipeptide, for instance, Z-Asn-Gly.

Materials:

-

Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn)

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

1N Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Activation of Z-DL-Asn:

-

Dissolve Z-DL-Asn (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with TEA (1 equivalent) at 0 °C.

-

Add the activated Z-DL-Asn solution (from step 1) to the neutralized glycine methyl ester solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Monitor the reaction progress and purity of the product by TLC.

-

Purify the crude dipeptide by column chromatography on silica gel if necessary.

-

The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups used in peptide synthesis.

Experimental Protocol: Catalytic Hydrogenolysis of a Z-protected Peptide

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol or ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide (1 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled while wet.

-

-

Hydrogenation:

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

-

Drug Development and Biological Research

Beyond peptide synthesis, Z-DL-asparagine and its derivatives are utilized in various aspects of drug development and biological research. Asparagine metabolism is increasingly recognized as a critical pathway in cancer cell proliferation and survival, making it a potential target for therapeutic intervention.

Cancer cells often exhibit an increased demand for non-essential amino acids, including asparagine.[2] Some cancer cells have low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, making them dependent on extracellular sources of asparagine. This dependency can be exploited for therapeutic purposes. L-asparaginase, an enzyme that depletes circulating asparagine, is a clinically approved drug for the treatment of acute lymphoblastic leukemia.

The synthesis of asparagine is metabolically linked to central carbon metabolism and is influenced by major signaling pathways that regulate cell growth and proliferation, such as the mTORC1 and ATF4 pathways.[9] Intracellular asparagine levels can act as a signal for nutrient availability and influence these pathways.[1] Therefore, understanding and manipulating asparagine metabolism holds promise for the development of novel anti-cancer strategies.

The synthesis of asparagine is a key metabolic process that is intricately linked to cellular signaling pathways that control cell growth, proliferation, and stress responses. The enzyme asparagine synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate.[2]

As depicted in the diagram, intracellular asparagine levels, maintained by both transport from the extracellular environment and de novo synthesis via ASNS, play a crucial role in cellular homeostasis. Sufficient asparagine levels promote cell growth and proliferation by activating the mTORC1 signaling pathway.[9] Conversely, asparagine depletion leads to the activation of the ATF4-mediated stress response, which upregulates the expression of ASNS to restore intracellular asparagine levels.[9] This intricate interplay highlights the importance of asparagine metabolism in cellular function and its potential as a target in diseases like cancer.

Conclusion

Benzyloxycarbonyl-DL-asparagine is a versatile and indispensable reagent in modern biochemical and pharmaceutical research. Its primary utility as a protected amino acid in peptide synthesis is well-established, with robust protocols for its incorporation and subsequent deprotection. Furthermore, the growing understanding of asparagine's role in cellular metabolism and signaling has opened new avenues for its application in drug development, particularly in the context of oncology. The detailed protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize Benzyloxycarbonyl-DL-asparagine in their respective fields.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyloxycarbonyl-asparagine | C12H14N2O5 | CID 75314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 6. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

A Technical Guide to Z-DL-Asn-OH (CAS 2304-96-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-DL-Asn-OH (N-Benzyloxycarbonyl-DL-asparagine), a key reagent in chemical synthesis. Given the nature of this compound as a protected, racemic amino acid derivative, this document focuses on its chemical properties, its primary application in peptide synthesis, and general experimental methodologies. While the endogenous amino acid L-asparagine is vital in numerous biological processes, there is limited evidence in the scientific literature of specific biological activities for the synthetic Z-DL-Asn-OH.

Chemical and Physical Properties

Z-DL-Asn-OH is a white crystalline powder.[1] Its key properties, compiled from various suppliers, are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 2304-96-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2][4] |

| Molecular Weight | 266.25 g/mol | [1][2][5] |

| Appearance | White to almost white powder or crystals | [1][6] |

| Melting Point | 163-165 °C | [1][5] |

| Purity | ≥99% | [5] |

| Solubility | Almost transparent in hot methanol | [1] |

| Storage | Keep in a dark, dry place at room temperature | [1][7] |

Core Application: Peptide Synthesis

The primary application of Z-DL-Asn-OH is in peptide synthesis.[5][7][8] Peptides are chains of amino acids linked by peptide bonds. In the laboratory synthesis of a specific peptide sequence, it is crucial to control which amino acids react with each other. This is achieved by using "protecting groups."

Z-DL-Asn-OH is a derivative of the amino acid asparagine where the amino group is protected by a benzyloxycarbonyl (abbreviated as "Z" or "Cbz") group. This "Z" group prevents the amino group of the asparagine molecule from forming unwanted bonds during the synthesis process, thus directing the reaction to the carboxyl group. Once the desired peptide bond is formed, the Z group can be removed in a subsequent step.

Below is a diagram illustrating the conceptual components of the Z-DL-Asn-OH molecule.

General Experimental Workflow

While specific protocols vary, the use of a protected amino acid like Z-DL-Asn-OH in peptide synthesis generally follows a cyclical process of deprotection and coupling. The diagram below outlines a simplified, representative workflow for adding an amino acid to a growing peptide chain.

General Experimental Protocol: Peptide Coupling

The following is a representative protocol for the coupling step in a solution-phase peptide synthesis. It is a generalized method and should be adapted and optimized for specific substrates and scales.

Objective: To couple Z-DL-Asn-OH to an amino acid ester (e.g., H-Gly-OMe).

Materials:

-

Z-DL-Asn-OH

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

-

Dissolution: Dissolve the amino acid ester hydrochloride in the anhydrous solvent.

-

Neutralization: Cool the solution in an ice bath (0 °C) and add one equivalent of the base (TEA or NMM) to neutralize the hydrochloride and free the amino group.

-

Addition of Protected Amino Acid: To this solution, add one equivalent of Z-DL-Asn-OH.

-

Coupling Agent Addition: Slowly add a solution of one equivalent of the coupling agent (DCC) in the same anhydrous solvent.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Let the reaction proceed overnight.

-

Work-up:

-

A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Filter off the DCU.

-

Wash the filtrate sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

-

Purification: Purify the resulting crude dipeptide by recrystallization or column chromatography.

Biological Context and Concluding Remarks

The amino acid asparagine is integral to many biological functions, including protein synthesis and nervous system function.[] However, Z-DL-Asn-OH is a synthetic compound designed for chemical utility. The presence of the benzyloxycarbonyl protecting group and the fact that it is a racemic (DL) mixture—containing both the natural L-enantiomer and the unnatural D-enantiomer—means it is not suitable for direct use in biological systems and its primary role is confined to the research laboratory as a building block for creating peptides.[7][8] These synthetic peptides may then be studied for their potential biological activities.

This guide has summarized the key technical data for Z-DL-Asn-OH, CAS 2304-96-3, highlighting its principal application in peptide synthesis. For researchers employing this reagent, careful adherence to standard protocols for peptide synthesis and purification is essential for successful outcomes.

References

- 1. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. peptide.com [peptide.com]

- 5. Z-L-Aspargine, 99% 2304-96-3 India [ottokemi.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]

- 8. ruifuchem.com [ruifuchem.com]

Z-DL-Asn-OH molecular weight and formula

An In-Depth Technical Guide to Z-DL-Asn-OH

This guide provides a comprehensive overview of N-α-Cbz-DL-asparagine (Z-DL-Asn-OH), a key reagent in biochemical research and pharmaceutical development. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of Z-DL-Asn-OH

Z-DL-Asn-OH is a derivative of the amino acid asparagine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for its primary application in peptide synthesis, preventing unwanted side reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Z-DL-Asn-OH and its L-isomer, Z-L-Asn-OH.

| Property | Z-DL-Asn-OH | Z-L-Asn-OH |

| Synonyms | 4-Amino-2-([(benzyloxy)carbonyl]amino)-4-oxobutanoic acid | Z-L-Asparagine, N-Cbz-L-asparagine |

| CAS Number | 29880-22-6[1][2] | 2304-96-3[3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₄N₂O₅[1][2][5][6] | C₁₂H₁₄N₂O₅[5] |

| Molecular Weight | 266.25 g/mol [2] or 266.3 g/mol [1] | 266.25 g/mol [3][4][5][7][8] |

| Appearance | White to off-white powder[1] | White powder or crystals[3] |

| Purity | ≥ 98% (HPLC)[1] | 99%[3] |

| Melting Point | Not specified | 163-165 °C[3] |

| Optical Activity | Not applicable (racemic mixture) | [α]20/D +6° (c = 1.6 in acetic acid)[3] |

| Storage Conditions | Store at 0 - 8 °C[1] | Room temperature[9] or 4°C[4] |

Synthesis and Experimental Protocols

Synthesis of Z-DL-Asparagine

A common method for the synthesis of Z-DL-Asn-OH involves the reaction of DL-Asparagine with benzyl chloroformate in a basic aqueous solution.[2]

Experimental Protocol:

-

Suspension: Suspend 100g of DL-Asparagine monohydrate in a mixture of 1000g of water and 300g of acetone and stir the mixture.[2]

-

pH Adjustment: Adjust the pH of the suspension to between 8 and 9 using a 20% sodium carbonate solution. Cool the mixture to 0°C.[2]

-

Addition of Protecting Group: Slowly add 150g of benzyl chloroformate to the cooled mixture over 1-2 hours, ensuring the temperature remains below 3°C.[2]

-

Reaction: After the addition is complete, allow the temperature to rise to 18-20°C and continue the reaction for 10 hours.[2]

-

Monitoring and Precipitation: Monitor the reaction completion using Thin Layer Chromatography (TLC). Once the starting material is consumed, acidify the solution to a pH of 1 with 4 equivalents of hydrochloric acid to precipitate the solid product.[2]

-

Isolation and Drying: Filter the precipitate to isolate the N-benzyloxycarbonyl asparagine and dry the solid to yield the final product. A typical yield is around 90.3%.[2]

Caption: Workflow for the synthesis of Z-DL-Asn-OH.

Application in Peptide Synthesis

Z-DL-Asn-OH is a crucial building block in solution-phase peptide synthesis.[3] The 'Z' group protects the amino terminus, allowing for the controlled formation of a peptide bond with the carboxyl group of another amino acid.

General Experimental Protocol (Solution-Phase Peptide Coupling):

-

Activation of Carboxyl Group: The carboxyl group of Z-DL-Asn-OH is activated to facilitate the formation of a peptide bond. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (BOP).[10]

-

Coupling Reaction: The activated Z-DL-Asn-OH is then reacted with the free amino group of another amino acid or peptide ester in an appropriate organic solvent.

-

Deprotection: Following the coupling reaction, the Z-group can be removed by catalytic hydrogenation to expose the free amino group for the next coupling step.

-

Purification: The resulting dipeptide or polypeptide is purified, typically using chromatographic techniques, to remove byproducts and unreacted reagents.

It is important to note that the use of side-chain unprotected asparagine can sometimes lead to the formation of a β-cyano alanine side product.[10] Using side-chain protected asparagine derivatives like Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH with BOP-mediated activation can prevent this side reaction.[10]

Caption: General workflow for using Z-DL-Asn-OH in peptide synthesis.

Applications in Research and Development

Z-DL-Asn-OH and its derivatives are valuable tools in several areas of scientific research:

-

Drug Development: As a fundamental component in peptide synthesis, it is used to construct peptides and peptidomimetics with potential therapeutic applications.[1] Amide-based carboxylate derivatives are being investigated for their therapeutic potential in diseases like Alzheimer's.[11]

-

Biochemistry and Protein Engineering: It serves as a building block for creating custom peptides to study enzyme mechanisms, protein-protein interactions, and for the development of novel biomaterials.[1]

-

Cell Biology: This compound is sometimes utilized in cell culture media to support cell growth and protein production in various biopharmaceutical applications.[1]

-

Neuroscience: It is studied for its potential role in neurotransmitter synthesis, which could provide insights into brain function and neurological disorders.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Z-DL-ASPARAGINE synthesis - chemicalbook [chemicalbook.com]

- 3. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]

- 4. Z-Asn-OH | Cbz-Asn-OH | N-Cbz-L-asparagine | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 70-47-3|H-Asn-OH|BLD Pharm [bldpharm.com]

- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nα-Cbz-DL-asparagine in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Cbz-DL-asparagine is a protected amino acid derivative that serves as a crucial building block in the field of biochemistry, particularly in the synthesis of peptides and the development of novel therapeutic agents. The attachment of the carbobenzyloxy (Cbz or Z) group to the alpha-amino group of DL-asparagine provides a stable protecting group that can be selectively removed under specific conditions, making it an invaluable tool for controlled chemical synthesis. This guide provides a comprehensive overview of the properties, synthesis, and applications of Nα-Cbz-DL-asparagine, tailored for professionals in research and drug development.

Core Properties and Data

Nα-Cbz-DL-asparagine is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O₅ | [2][3][4][5] |

| Molecular Weight | 266.25 g/mol | [1][3][4][5] |

| CAS Number | 29880-22-6 | [1][2][3][4][5] |

| Appearance | White to off-white powder/crystals | [1] |

| Storage Temperature | 0 - 8 °C | [2] |

| Purity (typical) | ≥ 99% | [1] |

| Synonyms | Z-DL-Asn-OH, N-Carbobenzyloxy-DL-asparagine | [2] |

Biochemical Pathways and Significance

While Nα-Cbz-DL-asparagine is primarily a synthetic compound, its core structure, asparagine, is a non-essential amino acid with significant roles in cellular metabolism. The synthesis of asparagine is intricately linked to central carbon and nitrogen metabolism. The diagram below illustrates the biosynthesis of asparagine and its relationship with the TCA cycle.

Experimental Protocols

Synthesis of Nα-Cbz-DL-asparagine

This protocol describes a common method for the N-protection of DL-asparagine using benzyl chloroformate (Cbz-Cl).[1]

Materials:

-

DL-Asparagine

-

Acetone

-

Water

-

20% Sodium Carbonate solution

-

Benzyl chloroformate (Cbz-Cl)

-

4M Hydrochloric acid (HCl)

Procedure:

-

Suspend 100g of DL-asparagine in a mixture of 1000g of water and 300g of acetone and stir.[1]

-

Adjust the pH of the suspension to between 8 and 9 with a 20% sodium carbonate solution and cool the mixture to 0 °C.[1]

-

Slowly add 150g of benzyl chloroformate, keeping the temperature below 3 °C over a period of 1-2 hours.[1]

-

Raise the temperature to 18-20 °C and continue the reaction for 10 hours.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, acidify the reaction mixture to pH 1 with 4M HCl to precipitate the product.[1]

-

Filter the solid precipitate, wash with cold water, and dry to obtain Nα-Cbz-DL-asparagine.[1] A typical yield is around 90%.[1]

The following diagram illustrates the workflow for the synthesis of Nα-Cbz-DL-asparagine.

References

- 1. Z-DL-ASPARAGINE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. | Advent [adventchembio.com]

- 5. Buy N-Cbz-DL-Asparagine 99% as an amino acid derivative/peptide KSM/WS online | Advent [adventchembio.com]

- 6. Asparagine - Wikipedia [en.wikipedia.org]

- 7. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

Solubility of Z-DL-Asn-OH in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-DL-asparagine (Z-DL-Asn-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values in their specific solvent systems.

Factors Influencing Solubility

The solubility of protected amino acids like Z-DL-Asn-OH is governed by several factors:

-

The Amino Acid Side Chain: The polar amide group in the asparagine side chain can participate in hydrogen bonding, influencing its interaction with protic solvents.

-

The N-Terminal Protecting Group: The benzyloxycarbonyl (Z or Cbz) group is relatively nonpolar, which can increase the solubility of the amino acid in certain organic solvents compared to its unprotected form.

-

The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility. Common solvents in peptide synthesis and related research include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, and chlorinated hydrocarbons.

-

Temperature: Solubility is generally temperature-dependent. For many solids, solubility increases with temperature.

-

Presence of Additives: Salts or other reagents can alter the properties of the solvent system, thereby increasing or decreasing the solubility of the protected amino acid.

Qualitative Solubility Data

Specific quantitative solubility data for Z-DL-Asn-OH is not widely available in published literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent | Solubility Description |

| Hot Methanol | Almost transparent. |

| Hot Water | Almost transparent. |

| DMSO | While specific data for Z-DL-Asn-OH is unavailable, a formulation containing DMSO, PEG300, Tween 80, and Saline/PBS was prepared with a mother liquor concentration of 40 mg/mL of a related compound, suggesting that DMSO, particularly in co-solvent systems, is a strong solvent for such molecules.[1] |

| Acetic Acid | A solution for optical activity measurement was prepared at a concentration of 1.6 g in 100 mL of acetic acid, indicating good solubility at this concentration.[2][3] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach.

Materials:

-

Z-DL-Asn-OH

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of Z-DL-Asn-OH to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with gentle agitation to ensure saturation.

-

Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove all solid particles. This step is critical to avoid artificially high results.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the Z-DL-Asn-OH. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried Z-DL-Asn-OH.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the gravimetric method for determining solubility.

Use in Peptide Synthesis

Z-DL-Asn-OH is primarily utilized in solution-phase peptide synthesis. The benzyloxycarbonyl group protects the alpha-amino group, preventing unwanted side reactions during peptide bond formation. The choice of solvent for the coupling reaction is critical and depends on the solubility of all reactants. The following diagram outlines a general workflow for its use in synthesizing a dipeptide.

References

The Carbobenzyloxy Group (Cbz or Z): A Technical Guide to Amine Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic protection and deprotection of amino groups are fundamental to the successful chemical synthesis of peptides. The carbobenzyloxy (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development that enabled controlled, stepwise peptide synthesis. This technical guide provides an in-depth analysis of the core function of the Z-protecting group in the context of amino acid chemistry. It includes a comparative analysis of its stability and lability against other common protecting groups, detailed experimental protocols for its introduction and removal, and a discussion of its role in orthogonal synthetic strategies.

Core Function and Principles of the Z-Protecting Group

The primary function of the Z-group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[1] This is achieved by converting the amine into a less reactive carbamate. The Z-group is valued for several key characteristics:

-

Stability : Z-protected amines are stable under a wide range of conditions, including basic and mildly acidic environments, which allows for flexibility in subsequent synthetic steps.[1][2]

-

Crystallinity : Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[3]

-

Racemization Resistance : The urethane linkage of the Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions.[1]

-

Facile Introduction and Removal : The Z-group can be introduced with high efficiency and removed under specific, controlled conditions.[2]

Quantitative Data and Comparative Analysis

The selection of a protecting group strategy is a critical decision in peptide synthesis. The following tables provide quantitative and comparative data on the Z-group in relation to other commonly used amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Table: Comparative Lability of Amine Protecting Groups

| Protecting Group | Cleavage Condition | Reagents | Stability | Orthogonality |

| Z (Cbz) | Hydrogenolysis | H₂, Pd/C | Stable to mild acid and base | Orthogonal to Boc and Fmoc |

| Strong Acid | HBr/AcOH, HF | |||

| Boc | Acidolysis | TFA, HCl in dioxane | Stable to base and hydrogenolysis | Orthogonal to Z and Fmoc |

| Fmoc | Basolysis | 20% Piperidine in DMF | Stable to acid and hydrogenolysis | Orthogonal to Z and Boc |

Table: Stability of the Z-Group under Various Conditions

| Condition | Reagent/pH | Temperature | Stability |

| Aqueous | pH < 1 | 100°C | Labile |

| pH = 1 | Room Temp. | Stable | |

| pH = 4 | Room Temp. | Stable | |

| pH = 9 | Room Temp. | Stable | |

| pH = 12 | Room Temp. | Stable | |

| pH > 12 | 100°C | Labile | |

| Bases | LDA, NEt₃, Py, t-BuOK | Various | Stable |

| Reductants | NaBH₄ | Various | Stable |

Table: Physicochemical Properties of Representative Z-Protected Amino Acids

| Z-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Z-Glycine | C₁₀H₁₁NO₄ | 209.20 | 120-122 |

| Z-Alanine | C₁₁H₁₃NO₄ | 223.22 | 82-84 |

| Z-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 88-90 |

| Z-Leucine | C₁₄H₁₉NO₄ | 265.30 | 46-49 |

| Z-Valine | C₁₃H₁₇NO₄ | 251.28 | 60-63 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of the Z-protecting group.

Protocol 1: Z-Protection of Glycine

This protocol describes the protection of the amino group of glycine using benzyl chloroformate under Schotten-Baumann conditions.[2][4]

Materials:

-

Glycine (1.0 eq)

-

2 M Sodium hydroxide solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Dissolution: Dissolve glycine (e.g., 7.51 g, 0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) in a flask and cool the solution to 0°C in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (e.g., 18.8 g, 0.11 mol) dropwise over 30 minutes. Simultaneously, add 4 M aqueous sodium hydroxide (25 mL) dropwise to maintain a pH between 9 and 10.[3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Z-glycine should form.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield Z-glycine as a white solid.

Expected Yield: >90%[2]

Protocol 2: Z-Protection of Phenylalanine

This protocol is similar to that for glycine, with adjustments for the different molecular weight of phenylalanine.

Materials:

-

L-Phenylalanine (1.0 eq)

-

2 M Sodium carbonate solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Dissolution: Dissolve L-phenylalanine (e.g., 16.52 g, 0.1 mol) in 2 M aqueous sodium carbonate (100 mL) and cool to 0°C.

-

Addition of Cbz-Cl: Add benzyl chloroformate (e.g., 18.8 g, 0.11 mol) dropwise while maintaining the temperature below 5°C and ensuring vigorous stirring.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Work-up and Acidification: Follow steps 4 and 5 from Protocol 4.1.

-

Extraction, Drying, and Concentration: Follow steps 6 and 7 from Protocol 4.1.

Expected Yield: 85-95%

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This method is a mild and common way to remove the Z-group.[2]

Materials:

-

Z-protected amino acid or peptide (1.0 eq)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Setup: In a flask suitable for hydrogenation, dissolve the Z-protected compound (e.g., Z-glycine) in methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Expected Yield: Quantitative[5]

Protocol 4: Cbz Deprotection using HBr in Acetic Acid

This is a harsher method suitable for substrates that are incompatible with hydrogenolysis.[5]

Materials:

-

Z-protected amino acid or peptide

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid at room temperature.

-

Monitoring: Stir the mixture and monitor the reaction by TLC. Deprotection is typically complete within 1-2 hours.

-

Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

-

Drying: Dry the resulting solid under vacuum to obtain the deprotected amino acid hydrobromide salt.

Expected Yield: >90%

Side Reactions: Possible side reactions include the bromination of sensitive aromatic residues if not properly controlled. The use of scavengers like anisole can mitigate this.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Z-group protection of an amino acid.

Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.

Caption: General workflow for solution-phase peptide synthesis using the Z-protecting group.

Caption: Orthogonal protection strategy with Fmoc, tBu, and Z groups.

Conclusion

The benzyloxycarbonyl (Z) group remains a highly relevant and valuable tool in the arsenal of the peptide chemist. Its robust stability, ease of introduction and removal, and its orthogonal nature to other common protecting groups make it a versatile choice for a variety of synthetic strategies, particularly in solution-phase synthesis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to design and execute successful and efficient peptide syntheses. The provided quantitative data, detailed protocols, and visual diagrams serve as a comprehensive resource for the practical application of the Z-protecting group in the laboratory.

References

A Technical Guide to Z-DL-Asn-OH: A Protected Amino Acid for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Z-DL-Asn-OH (Nα-Cbz-DL-asparagine), a crucial building block in peptide synthesis. This document outlines commercially available sources, purity specifications, and detailed methodologies for its application in research and drug development.

Supplier and Purity Information

Z-DL-Asn-OH is available from various chemical suppliers, with purity levels typically ranging from 98% to 99%. The following table summarizes the information from several key suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Advent Chembio | Nα-Cbz-DL-asparagine, 99% [Z-DL-Asn-OH] | 29880-22-6 | C12H14N2O5 | 266.25 | 99% |

| Sigma-Aldrich | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.25 | 99% |

| TargetMol | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.25 | 98.21% |

| Aapptec | Z-Asn-OH | 2304-96-3 | C12H14N2O5 | 266.2 | Not specified |

Core Applications in Research and Drug Development

Z-DL-Asn-OH is an N-terminally protected form of the amino acid asparagine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the alpha-amino group, preventing unwanted side reactions during peptide synthesis.[1] This allows for the sequential and controlled formation of peptide bonds. Its primary application lies in solution-phase peptide synthesis, a versatile method for creating peptides.[2]

The resulting asparagine-containing peptides are of significant interest in drug development. For instance, they can be designed as substrates or inhibitors for enzymes such as asparagine endopeptidase (AEP), a cysteine protease implicated in the pathology of various neurodegenerative diseases.[3]

Experimental Protocols

While Z-DL-Asn-OH can be utilized in peptide synthesis, detailed protocols often reference the L-enantiomer, Z-L-Asn-OH. The following is a general protocol for solution-phase peptide coupling using a Z-protected asparagine derivative, which can be adapted for the DL-racemic mixture.

Materials:

-

Z-DL-Asn-OH

-

Amino acid or peptide with a free amino group (e.g., an amino acid ester hydrochloride)

-

Coupling reagent (e.g., DCC, EDC)

-

Coupling additive (e.g., HOBt)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA, NMM)

-

Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO3 solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Protocol for Peptide Coupling:

-

Preparation of the Free Amine: Dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM. Add the base (1.0 equivalent) and stir the solution at room temperature for 15-20 minutes to generate the free amine.

-

Activation of Z-DL-Asn-OH: In a separate flask, dissolve Z-DL-Asn-OH (1.1 equivalents) and the coupling additive such as HOBt (1.2 equivalents) in the anhydrous solvent. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled solution of Z-DL-Asn-OH and HOBt, add the coupling reagent (e.g., EDC, 1.2 equivalents). Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

-

Addition of the Free Amine: Add the previously prepared free amine solution to the activated Z-DL-Asn-OH mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for approximately 2 hours, then let it warm to room temperature and continue stirring overnight.

-

Work-up: Quench the reaction by adding water. Extract the peptide product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by silica gel column chromatography.

Protocol for Z-Group Deprotection (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogen Source: Introduce hydrogen gas via a balloon or by bubbling it through the solution. Alternatively, a hydrogen donor like ammonium formate can be used.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general workflow of peptide synthesis using Z-DL-Asn-OH and a simplified representation of a signaling pathway where a synthesized asparagine-containing peptide could act as an inhibitor.

References

Methodological & Application

Application Notes and Protocols for Z-DL-Asn-OH Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Asn-OH, or N-benzyloxycarbonyl-DL-asparagine, is a protected amino acid derivative crucial for the synthesis of peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, enabling the selective formation of peptide bonds at the carboxyl terminus. This application note provides a detailed protocol for the solution-phase coupling of Z-DL-Asn-OH to an amino acid ester, a fundamental step in peptide synthesis.

A significant challenge in coupling asparagine residues is the potential for a side reaction where the side-chain amide undergoes dehydration to form a β-cyanoalanine derivative.[1] This can be minimized through the careful selection of coupling reagents and reaction conditions. While reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are known to be highly effective in suppressing this side reaction in solid-phase synthesis, carbodiimide-based methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), are commonly and effectively employed in solution-phase synthesis.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a dipeptide, Z-DL-Asn-Gly-OMe, using the EDC/HOBt coupling protocol detailed below. The data is based on analogous solution-phase peptide coupling reactions.[2]

| Step | Product | Coupling Reagents | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1 | Z-DL-Asn-Gly-OMe | EDC/HOBt | 80 - 90 | > 95 |

| 2 | H-DL-Asn-Gly-OMe | Catalytic Hydrogenation | 90 - 98 | > 90 (crude) |

| 3 | H-DL-Asn-Gly-OH | Saponification | 80 - 90 | > 98 (after purification) |

Experimental Protocols

Protocol 1: Synthesis of Z-DL-Asn-Gly-OMe via EDC/HOBt Coupling

This protocol details the coupling of the carboxyl group of Z-DL-Asn-OH with the free amino group of glycine methyl ester.

Materials:

-

Z-DL-Asn-OH (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-